1,2,3,4-Tetrachlorodibenzofuran

説明

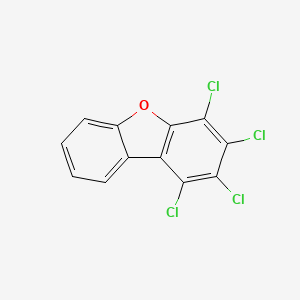

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,2,3,4-tetrachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O/c13-8-7-5-3-1-2-4-6(5)17-12(7)11(16)10(15)9(8)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AETAPIFVELRIDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5067556 | |

| Record name | 1,2,3,4-tetrachlorodibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24478-72-6, 30402-14-3 | |

| Record name | 1,2,3,4-Tetrachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024478726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrachlorodibenzofurans | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030402143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-tetrachlorodibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-TETRACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7ED7OIQ5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mechanism of 1,2,3,4-Tetrachlorodibenzofuran Toxicity: An In-depth Technical Guide

Disclaimer: Scientific literature extensively covers the toxicity of 2,3,7,8-tetrachlorodibenzofuran (2,3,7,8-TCDF) due to its high toxicity and prevalence. Conversely, specific quantitative toxicological data and in-depth mechanistic studies for the 1,2,3,4-TCDF isomer are limited. This guide provides a comprehensive overview of the established mechanism of TCDF toxicity, primarily drawing upon the extensive data available for 2,3,7,8-TCDF as a representative model for the tetrachlorodibenzofuran class of compounds. The fundamental mechanisms described are expected to be similar for 1,2,3,4-TCDF, although the potency of its effects will differ.

Executive Summary

1,2,3,4-Tetrachlorodibenzofuran (1,2,3,4-TCDF) is a member of the polychlorinated dibenzofurans (PCDFs), a class of persistent environmental pollutants. The toxicity of TCDFs is primarily mediated through their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. This interaction initiates a cascade of downstream signaling events, leading to a wide range of toxicological effects, including enzyme induction, oxidative stress, developmental and reproductive toxicity, immunotoxicity, and carcinogenicity. This technical guide provides a detailed examination of the molecular mechanisms underlying 1,2,3,4-TCDF toxicity, summarizes available quantitative data for the closely related 2,3,7,8-TCDF isomer, outlines key experimental protocols for assessing TCDF toxicity, and visualizes the core signaling pathways involved.

Core Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Pathway

The toxic effects of 1,2,3,4-TCDF are initiated by its binding to the aryl hydrocarbon receptor (AhR), a cytosolic protein. In its inactive state, the AhR is part of a protein complex that includes heat shock protein 90 (Hsp90), AhR-interacting protein (AIP, also known as XAP2), and p23.

Upon binding of a ligand such as TCDF, the AhR undergoes a conformational change, leading to its dissociation from the chaperone protein complex and translocation into the nucleus. In the nucleus, the activated AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the promoter regions of target genes. This binding initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes, such as CYP1A1, CYP1A2, and CYP1B1.[1]

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Downstream Toxicological Effects

The induction of CYP1A1 and other enzymes is a hallmark of TCDF exposure and contributes to its toxicity through several mechanisms:

-

Metabolic Activation of Other Xenobiotics: While TCDFs themselves are poorly metabolized, the induced CYP enzymes can metabolize other endogenous and exogenous compounds, potentially leading to the formation of reactive metabolites that can cause cellular damage.

-

Oxidative Stress: The increased activity of CYP1A1 can lead to the production of reactive oxygen species (ROS), resulting in oxidative stress.[2] Oxidative stress can damage cellular components such as lipids, proteins, and DNA, contributing to a wide range of toxic effects.[3]

-

Disruption of Endogenous Signaling: The AhR pathway cross-talks with other cellular signaling pathways, including those involving steroid hormones and growth factors.[1] This disruption of normal cellular signaling can lead to adverse effects on development, reproduction, and immune function.

Quantitative Data on TCDF Toxicity

As previously noted, specific quantitative data for 1,2,3,4-TCDF is limited. The following tables summarize key toxicological parameters for the closely related and well-studied 2,3,7,8-TCDF isomer, which serves as a benchmark for the toxic potency of other dioxin-like compounds. The Toxic Equivalency Factor (TEF) is a measure of the relative toxicity of a dioxin-like compound compared to 2,3,7,8-TCDD, which is assigned a TEF of 1.

Table 1: Toxic Equivalency Factor (TEF) for 2,3,7,8-TCDF

| Compound | WHO 2005 TEF |

| 2,3,7,8-Tetrachlorodibenzofuran (2,3,7,8-TCDF) | 0.1 |

Source: van den Berg et al., 2006

Table 2: In Vitro Potency of 2,3,7,8-TCDF for CYP1A1 Induction

| Cell Line | Endpoint | EC50 (nM) | Reference |

| Rat Hepatoma (H4IIE) | EROD Activity | ~0.1 | (Various sources) |

| Human Hepatocytes | CYP1A1 mRNA | ~0.3 | (Various sources) |

Note: EC50 values can vary depending on the specific experimental conditions.

Table 3: In Vivo Dose-Response Data for 2,3,7,8-TCDF in Mice (C57BL/6)

| Endpoint | Dose (µg/kg) | Effect | Reference |

| Hepatic EROD Induction | 0.3 - 300 | Dose-dependent increase | [4] |

| Relative Liver Weight | 10 - 300 | Dose-dependent increase | [4] |

| Gene Expression Changes | 0.3 - 300 | 1347 genes differentially expressed | [4] |

Experimental Protocols

In Vitro Aryl Hydrocarbon Receptor (AhR) Competitive Binding Assay

Objective: To determine the relative binding affinity of a test compound (e.g., 1,2,3,4-TCDF) to the AhR.

Methodology:

-

Preparation of Cytosol: Prepare hepatic cytosol from a suitable animal model (e.g., rat, mouse) known to express the AhR. Homogenize the liver in a buffer solution and centrifuge to isolate the cytosolic fraction.

-

Competitive Binding: Incubate a constant concentration of a radiolabeled high-affinity AhR ligand (e.g., [³H]-2,3,7,8-TCDD) with the cytosol in the presence of increasing concentrations of the unlabeled test compound.

-

Separation of Bound and Unbound Ligand: Separate the AhR-bound radioligand from the unbound radioligand using a method such as hydroxylapatite (HAP) assay or size-exclusion chromatography.

-

Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of the test compound. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.

Caption: Workflow for AhR Competitive Binding Assay.

In Vitro Ethoxyresorufin-O-Deethylase (EROD) Assay for CYP1A1 Induction

Objective: To measure the induction of CYP1A1 enzyme activity by a test compound in a cell-based system.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., H4IIE rat hepatoma cells) in a multi-well plate until confluent.

-

Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-72 hours).

-

EROD Reaction: Replace the culture medium with a reaction buffer containing 7-ethoxyresorufin.

-

Incubation: Incubate the plate at 37°C for a specific time, allowing the CYP1A1 enzyme to metabolize 7-ethoxyresorufin to resorufin.

-

Fluorescence Measurement: Stop the reaction and measure the fluorescence of resorufin using a plate reader (excitation ~530 nm, emission ~590 nm).

-

Protein Quantification: Determine the total protein concentration in each well to normalize the EROD activity.

-

Data Analysis: Express the EROD activity as pmol of resorufin formed per minute per mg of protein. Plot the EROD activity against the concentration of the test compound to determine the EC50 value.[2]

Caption: Workflow for the EROD Assay.

In Vivo Toxicity Study (General Protocol based on OECD Guidelines)

Objective: To assess the systemic toxicity of a test compound following repeated oral administration.

Methodology (Rodent Model):

-

Animal Selection: Use a standard rodent strain (e.g., Sprague-Dawley rats) of a specific age and weight range.

-

Acclimation: Acclimatize the animals to the laboratory conditions for at least one week before the study begins.

-

Dose Formulation: Prepare the test compound in a suitable vehicle (e.g., corn oil).

-

Dose Administration: Administer the test compound orally (e.g., by gavage) daily for a specified duration (e.g., 28 or 90 days) at multiple dose levels, including a vehicle control group.

-

Clinical Observations: Observe the animals daily for any signs of toxicity, and record body weight and food consumption regularly.

-

Clinical Pathology: Collect blood and urine samples at specified time points for hematology and clinical chemistry analysis.

-

Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect and weigh major organs, and preserve tissues for histopathological examination.

-

Data Analysis: Analyze the data for dose-related effects on clinical signs, body and organ weights, clinical pathology parameters, and histopathological findings to determine the No-Observed-Adverse-Effect Level (NOAEL).

Conclusion

The toxicity of this compound, like other dioxin-like compounds, is intricately linked to its ability to activate the aryl hydrocarbon receptor. This initial molecular event triggers a complex series of downstream signaling pathways, leading to a diverse array of toxicological outcomes. While specific quantitative data for the 1,2,3,4-TCDF isomer remains a research gap, the well-established mechanisms for 2,3,7,8-TCDF provide a robust framework for understanding its potential hazards. Further research focusing on the isomer-specific toxicokinetics and toxicodynamics of 1,2,3,4-TCDF is necessary for a more precise risk assessment. The experimental protocols outlined in this guide provide standardized methods for generating such crucial data.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]

- 3. mdpi.com [mdpi.com]

- 4. Automated dose-response analysis of the relative hepatic gene expression potency of TCDF in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Environmental Fate and Transport of 1,2,3,4-Tetrachlorodibenzofuran

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of 1,2,3,4-Tetrachlorodibenzofuran (1,2,3,4-TCDF), a member of the polychlorinated dibenzofuran (PCDF) family. PCDFs are persistent organic pollutants (POPs) that are not intentionally produced but are formed as unintentional byproducts in various industrial and combustion processes.[1][2][3] Due to their persistence, bioaccumulative potential, and toxicity, understanding the environmental behavior of specific congeners like 1,2,3,4-TCDF is of critical importance.[4][5][6][7]

Physicochemical Properties

The environmental behavior of 1,2,3,4-TCDF is governed by its chemical and physical properties. While data for this specific isomer is scarce, properties can be inferred from related PCDF congeners. PCDFs are characterized by low water solubility and high lipophilicity, leading to strong sorption to soil, sediments, and organic matter.[8][9][10]

Table 1: Physicochemical Properties of Tetrachlorodibenzofurans

| Property | Value (for related TCDF isomers) | Significance in Environmental Fate |

|---|---|---|

| Molecular Formula | C₁₂H₄Cl₄O | Basic identifier for the compound. |

| Molecular Weight | 306.0 g/mol | Influences physical properties like volatility. |

| Water Solubility | Very low (e.g., 2,3,7,8-TCDF: Insoluble)[8] | Limits dissolution in water, promoting partitioning to solids. |

| Log Octanol-Water Partition Coefficient (log Kow) | High (e.g., 2,3,7,8-TCDD: 6.80)[8] | Indicates a high potential for bioaccumulation in fatty tissues.[11][12] |

| Vapor Pressure | Low | Reduces the rate of volatilization from soil and water surfaces. |

| Henry's Law Constant | Moderate | Governs the partitioning between air and water phases.[11][13] |

Environmental Fate

The fate of 1,2,3,4-TCDF in the environment is determined by a combination of transport and transformation processes. Its persistence is a key characteristic, with an estimated half-life of around 60 days in soil and the atmosphere for TCDFs in general.[1]

Degradation and Transformation Processes

1. Biodegradation (Anaerobic)

The primary documented degradation pathway for 1,2,3,4-TCDF is anaerobic reductive dechlorination. In contaminated sediments, indigenous microorganisms can remove chlorine atoms from the molecule, reducing its toxicity.[14]

A key study on sediments from the Kymijoki River demonstrated that 1,2,3,4-TCDF is dechlorinated primarily to 1,3,4-trichlorodibenzofuran (1,3,4-TrCDF), which is then further dechlorinated to 1,3-dichlorodibenzofuran (1,3-DiCDF). A secondary, minor pathway involving dechlorination to 1,2,4-TrCDF was also observed.[14] The extent of this degradation was most significant in the most contaminated sediments, suggesting that the microbial communities had adapted to the presence of PCDD/Fs.[14]

2. Photodegradation

Sunlight, particularly its ultraviolet component, can degrade PCDFs.[15] While specific studies on 1,2,3,4-TCDF are limited, research on other PCDF congeners shows that photodegradation in aquatic environments is a significant process.[16][17] The primary mechanism is reductive dechlorination, where chlorine atoms are sequentially removed.[2] The presence of sensitizers in natural waters, such as dissolved humic material, can significantly accelerate the rate of photodegradation compared to direct photolysis in pure water.[16] For example, the photodegradation of 2,3,4,7,8-pentachlorodibenzofuran was 240 times faster in lake water than in distilled water.[16]

3. Aerobic Biodegradation

While anaerobic degradation is documented, information on the aerobic biodegradation of 1,2,3,4-TCDF is less clear. Some bacteria, like Sphingomonas sp. strain RW1, can degrade less-chlorinated dibenzofurans and dibenzo-p-dioxins.[18] These pathways typically involve an initial dioxygenolytic attack, opening the aromatic ring structure.[19] However, the ability of these organisms to degrade more highly chlorinated congeners is often limited.[18]

Environmental Transport

The movement of 1,2,3,4-TCDF through the environment is dictated by its strong tendency to associate with particles.

1. Atmospheric Transport

PCDFs are released into the atmosphere primarily from combustion sources.[8][9][10] In the air, 1,2,3,4-TCDF can exist in the gas phase or adsorbed to particulate matter.[1] This association with particles allows for long-range atmospheric transport, leading to its presence in remote areas far from original sources. Deposition occurs through both wet (rain and snow) and dry processes.

2. Transport in Water

Due to its very low water solubility, 1,2,3,4-TCDF in aquatic systems is predominantly found sorbed to suspended solids and sediments.[13] Transport in the water column is therefore closely linked to the movement of these particles. While the dissolved concentration is extremely low, particle-mediated transport can be a significant factor in its distribution within lakes and rivers.[13]

3. Mobility in Soil

In soil, 1,2,3,4-TCDF exhibits very low mobility. Its high hydrophobicity causes it to bind strongly to soil organic matter.[9][10] This strong sorption significantly limits its potential to leach into groundwater. Transport in terrestrial environments is mainly through soil erosion and the movement of contaminated soil particles.

Bioaccumulation and Biomagnification

A significant concern with 1,2,3,4-TCDF is its potential to accumulate in living organisms.

-

Bioaccumulation: This is the process where the concentration of a chemical builds up in an individual organism over time, faster than it can be metabolized or excreted.[4][7]

-

Biomagnification: This occurs when the concentration of the chemical increases at successively higher levels in the food chain.[6][22] Because 1,2,3,4-TCDF is persistent and fat-soluble, it is not easily broken down by organisms and accumulates in fatty tissues. When a predator consumes prey containing the toxin, the toxin is transferred and becomes more concentrated in the predator's body.[7] This process can lead to very high concentrations in top predators, such as birds of prey and marine mammals.[23]

Table 2: Bioaccumulation Data for Related TCDF Isomers

| Parameter | Organism | Value | Reference |

|---|---|---|---|

| Bioconcentration Factor (BCF) | Rainbow Trout (Salmo gairdneri) | 26,707 (for 2,3,7,8-TCDD) | [20] |

| Bioconcentration Factor (BCF) | Guppy (Poecilia reticulata) | 2,042 (for 2,3,7,8-TCDF) | [21] |

| Bioconcentration Factor (BCF) | Rainbow Trout | 4,467 (for 2,3,7,8-TCDF) | [21] |

| Bioaccumulation Factor (BAF) | White Suckers | 384 - 27,200 (for 2,3,7,8-TCDF) |[21] |

Experimental Protocols

Detailed methodologies are crucial for generating reliable data on the environmental fate of 1,2,3,4-TCDF. Below are outlines of key experimental protocols.

Protocol 1: Anaerobic Sediment Microcosm Study

Objective: To determine the potential and pathway for anaerobic biodegradation of 1,2,3,4-TCDF in contaminated sediments. (Based on Kuokka et al., 2013[14])

Methodology:

-

Sediment Collection: Collect sediment cores from the contaminated site, keeping them anoxic and at a low temperature during transport and storage.

-

Microcosm Setup: In an anaerobic glove box, homogenize sediment sections and dispense them into serum bottles.

-

Spiking: Spike the sediment slurries with a known concentration of 1,2,3,4-TCDF dissolved in a carrier solvent (e.g., acetone). Include unspiked controls and autoclaved (killed) controls.

-

Incubation: Seal the bottles and incubate them in the dark at a constant temperature representative of the in-situ environment.

-

Sampling: At various time points (e.g., 0, 3, 6, 12, 24 months), sacrifice replicate microcosms for analysis.

-

Extraction: Extract the PCDFs from the sediment using a solvent mixture (e.g., toluene or hexane/acetone) via methods like Soxhlet extraction.

-

Cleanup: Purify the extracts using multi-layer silica gel and alumina column chromatography to remove interfering compounds.

-

Analysis: Quantify 1,2,3,4-TCDF and its potential dechlorination products using high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS). Use isotope-labeled internal standards for accurate quantification.

Protocol 2: Aquatic Photodegradation Study

Objective: To determine the photodegradation rate of 1,2,3,4-TCDF in natural water under simulated or actual sunlight. (Based on Friesen et al., 1993[16])

Methodology:

-

Solution Preparation: Prepare solutions of 1,2,3,4-TCDF in both ultrapure water (with a co-solvent like acetonitrile to aid dissolution) and filtered natural water (e.g., from a lake). Use radiolabeled (e.g., ¹⁴C or ³H) 1,2,3,4-TCDF for ease of tracking.

-

Irradiation: Place the solutions in sealed quartz tubes (which are transparent to UV light) and expose them to a light source. This can be a solar simulator (xenon lamp) in the lab or natural sunlight outdoors.

-

Controls: Prepare dark controls by wrapping identical tubes in aluminum foil to account for non-photolytic degradation (e.g., biodegradation, hydrolysis). Prepare volatilization controls to measure any loss to the headspace.

-

Sampling: At set time intervals, remove replicate tubes for analysis.

-

Extraction: Extract the parent compound and any photoproducts using a suitable organic solvent (e.g., hexane).

-

Analysis: Analyze the extracts to determine the concentration of the remaining parent compound. If using a radiolabeled compound, liquid scintillation counting can be used. For product identification, HRGC/HRMS is employed.

-

Rate Calculation: Plot the natural log of the concentration versus time to determine the pseudo-first-order rate constant and the half-life of photodegradation.

Conclusion

This compound is a persistent environmental contaminant whose behavior is characterized by low mobility and a high affinity for particulate matter. Its primary transport mechanism is through the movement of air and waterborne particles, allowing for widespread distribution. While resistant to degradation, it can be slowly transformed through anaerobic reductive dechlorination in sediments and by photodegradation in aquatic environments. The most significant risk associated with 1,2,3,4-TCDF is its high potential for bioaccumulation and biomagnification, which can lead to toxic concentrations in organisms at the top of the food chain. Further research is needed to fully quantify the degradation rates and establish specific BCF and BAF values for this particular isomer to refine environmental risk assessments.

References

- 1. 2,3,7,8-Tetrachlorodibenzofuran - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. caymanchem.com [caymanchem.com]

- 4. cimi.org [cimi.org]

- 5. 2,3,4,8-Tetrachlorodibenzofuran | C12H4Cl4O | CID 55112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. Bioaccumulation and Biomagnification | PPTX [slideshare.net]

- 8. 2,3,7,8-TETRACHLORODIBENZO-para-DIOXIN, 2,3,4,7,8-PENTACHLORODIBENZOFURAN, AND 3,3′,4,4′,5-PENTACHLOROBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. dioxin20xx.org [dioxin20xx.org]

- 10. osti.gov [osti.gov]

- 11. Element 2: Environmental Fate and Transport [atsdr.cdc.gov]

- 12. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 13. Evidence for particle‐mediated transport of 2,3,7,8‐tetrachlorodibenzofuran during gas sparging of natural water | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 14. Anaerobic reductive dechlorination of this compound in polychlorinated dibenzo-p-dioxin- and dibenzofuran-contaminated sediments of the Kymijoki River, Finland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 16. ias.ac.in [ias.ac.in]

- 17. employees.csbsju.edu [employees.csbsju.edu]

- 18. researchgate.net [researchgate.net]

- 19. Dibenzofuran Degradation Pathway [eawag-bbd.ethz.ch]

- 20. Toxicity and bioconcentration of 2,3,7,8‐tetrachlorodibenzodioxin and 2,3,7,8‐tetrachlorodibenzofuran in rainbow trout | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 21. 2,3,7,8-Tetrachlorodibenzofuran | C12H4Cl4O | CID 39929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Bioaccumulation & Biomagnification: When Bigger Isn’t Better. – Shark Research & Conservation Program (SRC) | University of Miami [sharkresearch.earth.miami.edu]

- 23. Specific biomagnification of polychlorinated dibenzo-p-dioxins and dibenzofurans in tufted ducks (Aythya fuligula), common cormorants (Phalacrocorax carbo) and their prey from Lake Shinji, Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

1,2,3,4-Tetrachlorodibenzofuran: An In-Depth Technical Guide to its Aryl Hydrocarbon Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Aryl Hydrocarbon Receptor (AHR) and Dioxin-Like Compounds

The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in cellular metabolism, development, and the toxic response to a variety of environmental contaminants.[1] It belongs to the basic helix-loop-helix Per-Arnt-Sim (bHLH-PAS) family of proteins.[1] A wide range of structurally diverse compounds, known as dioxin-like compounds, can bind to and activate the AHR, leading to a cascade of downstream events that can result in significant toxicological effects. These compounds include polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and some polychlorinated biphenyls (PCBs).

The binding of a ligand to the AHR initiates a conformational change, leading to the dissociation of chaperone proteins and the translocation of the AHR-ligand complex into the nucleus. In the nucleus, the AHR heterodimerizes with the AHR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) in the promoter regions of target genes, thereby modulating their transcription.[1] One of the most well-characterized downstream effects of AHR activation is the induction of cytochrome P450 enzymes, particularly CYP1A1, which is involved in the metabolism of xenobiotics.

Quantitative Assessment of AHR Binding Affinity

The binding affinity of a compound for the AHR is a critical determinant of its potential toxicity. Several quantitative parameters are used to characterize this interaction, including the half-maximal effective concentration (EC50), the half-maximal inhibitory concentration (IC50), and the relative potency (REP) compared to the most potent AHR agonist, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).

Data for 2,3,7,8-Tetrachlorodibenzofuran (2,3,7,8-TCDF)

As of the date of this publication, specific quantitative data for the AHR binding affinity of 1,2,3,4-TCDF is not available in peer-reviewed literature. However, extensive research has been conducted on the highly toxic isomer, 2,3,7,8-TCDF. The data for this isomer provides a valuable benchmark for understanding the potential AHR-mediated activity of other TCDF congeners.

| Compound | Assay Type | Cell Line/System | Endpoint | Value | Reference |

| 2,3,7,8-TCDF | Competitive Binding | Rat Hepatic Cytosol | IC50 | 1.6 nM (simultaneous addition), 44.3 pM (preincubation) | [2] |

| 2,3,7,8-TCDF | EROD Induction | Not Specified | REP | 0.1 | [3] |

Note: The IC50 value for 2,3,7,8-TCDF in the competitive binding assay was found to be significantly lower with preincubation, suggesting that equilibrium may not be reached under standard simultaneous addition protocols.[2] This highlights the importance of experimental conditions in determining binding affinities.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the AHR.

Objective: To determine the IC50 value of a test compound for the AHR.

Materials:

-

Test compound (e.g., 1,2,3,4-TCDF)

-

Radiolabeled AHR ligand (e.g., [³H]TCDD)

-

Source of AHR (e.g., rat hepatic cytosol or purified recombinant AHR)

-

Assay buffer (e.g., MDEG buffer: 25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.5)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Prepare a series of dilutions of the unlabeled test compound.

-

In a reaction tube, combine the AHR preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

-

Incubate the mixture to allow binding to reach equilibrium. Incubation times and temperatures should be optimized for the specific system.

-

Separate the bound from the free radioligand. This can be achieved by methods such as hydroxylapatite (HAP) adsorption or charcoal-dextran treatment.

-

Quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the test compound concentration.

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand, by fitting the data to a sigmoidal dose-response curve.

Ethoxyresorufin-O-Deethylase (EROD) Induction Assay

This cell-based assay measures the induction of CYP1A1 enzymatic activity, a well-established biomarker of AHR activation.

Objective: To determine the EC50 and Relative Potency (REP) of a test compound for AHR activation.

Materials:

-

Rat hepatoma cell line (H4IIE)

-

Cell culture medium and supplements

-

Test compound (e.g., 1,2,3,4-TCDF)

-

2,3,7,8-TCDD (as a positive control and reference standard)

-

7-Ethoxyresorufin (EROD substrate)

-

Dicumarol (to inhibit DT-diaphorase activity)

-

Resorufin (for standard curve)

-

96-well plates

-

Fluorescence plate reader

Procedure:

-

Seed H4IIE cells in 96-well plates and allow them to attach overnight.

-

Treat the cells with a range of concentrations of the test compound and TCDD for a specified period (e.g., 24-72 hours).

-

After the incubation period, remove the treatment medium and add fresh medium containing the EROD substrate (7-ethoxyresorufin) and dicumarol.

-

Incubate for a set time to allow for the enzymatic conversion of 7-ethoxyresorufin to the fluorescent product, resorufin.

-

Stop the reaction and measure the fluorescence of resorufin using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).

-

Generate a resorufin standard curve to quantify the amount of product formed.

-

Calculate the EROD activity (pmol resorufin/min/mg protein).

-

Plot the EROD activity as a function of the logarithm of the test compound concentration to determine the EC50 value.

-

Calculate the Relative Potency (REP) of the test compound by dividing the EC50 of TCDD by the EC50 of the test compound.

Visualizations

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

Caption: Canonical AHR signaling pathway.

Competitive Radioligand Binding Assay Workflow

Caption: Competitive binding assay workflow.

EROD Induction Assay Workflow

Caption: EROD induction assay workflow.

Conclusion

The aryl hydrocarbon receptor is a key mediator of the toxicity of dioxin-like compounds, including tetrachlorodibenzofurans. While direct quantitative data on the AHR binding affinity of 1,2,3,4-TCDF is currently lacking in the scientific literature, the established methodologies of competitive radioligand binding assays and EROD induction assays provide robust frameworks for its determination. The data available for the 2,3,7,8-TCDF isomer underscores the high potency of this class of compounds. Further research to elucidate the AHR binding affinities of all TCDF congeners is essential for a comprehensive understanding of their structure-activity relationships and for accurate risk assessment. This guide provides the foundational knowledge and detailed protocols necessary for researchers to pursue these critical investigations.

References

- 1. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Persistent Binding of Ligands to the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recommended relative potency factors for 2,3,4,7,8-pentachlorodibenzofuran: the impact of different dose metrics - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Toxicological Profile of 1,2,3,4-Tetrachlorodibenzofuran (TCDF) Congeners

Executive Summary: This technical guide provides a comprehensive overview of the toxicological profile of 1,2,3,4-Tetrachlorodibenzofuran (TCDF) congeners, with a primary focus on the most well-studied isomer, 2,3,7,8-TCDF. Polychlorinated dibenzofurans (CDFs) are persistent environmental pollutants generated as unintentional byproducts of industrial processes. Their toxicity is primarily mediated through the activation of the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor. This document details the AhR signaling pathway, summarizes key quantitative toxicological data, outlines relevant experimental protocols, and presents the toxicological effects associated with TCDF exposure. The information is intended for researchers, scientists, and professionals in toxicology and drug development.

Introduction to TCDF Congeners

Polychlorinated dibenzofurans (CDFs) are a class of 135 chemical compounds, or congeners, that are formed as unwanted impurities during the manufacturing of chlorinated compounds and through processes like waste incineration.[1][2] They are not commercially produced or used.[2] The toxicity of these compounds varies greatly depending on the number and position of the chlorine atoms. Congeners with chlorine atoms at positions 2, 3, 7, and 8 are particularly harmful.

1.1 The Toxic Equivalency Factor (TEF) Concept

To assess the risk of complex mixtures of "dioxin-like" compounds, the World Health Organization (WHO) has established the Toxic Equivalency Factor (TEF) approach.[3][4] This method compares the potency of individual congeners to the most toxic one, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), which is assigned a TEF of 1.0.[4][5] The TEF for 2,3,7,8-TCDF is 0.1, indicating it is considered one-tenth as potent as TCDD.[3][6] Experimentally derived Relative Potency (REP) values, which compare the ED50 (median effective dose) of a congener to that of TCDD for a specific endpoint, are used to establish these TEFs.[6][7]

Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Pathway

The toxic effects of TCDFs are mediated through the Aryl hydrocarbon Receptor (AhR), a transcription factor present in vertebrate species.[8]

2.1 Canonical AhR Signaling

In its inactive state, the AhR resides in the cytoplasm in a complex with chaperone proteins like Heat Shock Protein 90 (HSP90). Upon binding a ligand such as TCDF, the AhR translocates into the nucleus and dissociates from its chaperones.[9][10] In the nucleus, it forms a heterodimer with the AhR Nuclear Translocator (ARNT).[9] This AhR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, activating their transcription.[9] A primary target gene is Cytochrome P450 1A1 (CYP1A1), an enzyme involved in xenobiotic metabolism.[3][8] The persistent activation of this pathway leads to a wide range of toxic effects.

2.2 AhR Pathway Regulation

The activity of the activated AhR is controlled, in part, by a negative feedback loop. The AhR/ARNT complex can induce the expression of the AhR Repressor (AhRR), which competes with AhR for binding to ARNT and XREs, thereby suppressing AhR activity.[9] Furthermore, the ligand-activated AhR is targeted for degradation by the 26S proteasome via the ubiquitin-proteasome pathway, which serves to terminate the signal.[11]

Caption: The canonical Aryl hydrocarbon Receptor (AhR) signaling pathway activated by TCDF.

Quantitative Toxicology Data

Quantitative data provides a basis for comparing the toxicity of different compounds and for risk assessment. Most available data pertains to the 2,3,7,8-TCDF isomer.

3.1 Acute Toxicity

The median lethal dose (LD50) is a measure of the acute toxicity of a substance and is defined as the dose required to kill 50% of a tested population.[12] A lower LD50 value is indicative of higher toxicity.[12][13]

Table 1: Acute Toxicity (LD50) of 2,3,7,8-TCDF

| Species | Route of Administration | LD50 Value |

|---|---|---|

| Guinea Pig | Intravenous (iv) | 5–10 µg/kg |

| Rat | Intravenous (iv) | >1 mg/kg |

| Mouse | Intravenous (iv) | >6 mg/kg |

| Monkey | Intravenous (iv) | 1 mg/kg |

(Data sourced from[2])

3.2 Relative Potency (REP)

Experimentally derived REP values for 2,3,7,8-TCDF can vary depending on the species, endpoint, and study design. These values are often lower than the officially assigned TEF of 0.1.

Table 2: Experimentally Determined Relative Potency (REP) of 2,3,7,8-TCDF (vs. TCDD)

| Endpoint | Species/Model | REP Value | Citation |

|---|---|---|---|

| Hepatic Gene Expression | C57BL/6 Mice | 0.10 (median for 83 genes) | [14] |

| EROD Induction | C57BL/6 Mice | 0.04 | [6][14] |

| Relative Liver Weight Increase | C57BL/6 Mice | 0.04 | [6][14] |

| EROD Induction | Human Keratinocytes | 0.10 | [3] |

| Hepatic Gene Expression | C57BL/6 Mice | 0.06 (median) |[3] |

3.3 Pharmacokinetics

Pharmacokinetic properties significantly influence the in vivo potency of TCDFs.[15] 2,3,7,8-TCDF has a much shorter biological half-life than TCDD.[15] In rats, the half-life is approximately 2 days, as it is readily metabolized.[3][15] In mink, the elimination half-time was found to be less than 15 hours and was inversely proportional to the dose.[16][17] This rapid clearance means that steady-state concentrations are reached quickly, which can lead to an overestimation of its relative potency in longer-term studies if only administered dose is considered.[15]

Key Experimental Protocols

Toxicological evaluation relies on standardized and reproducible experimental protocols.

4.1 In Vivo Acute Toxicity Study

The objective of an acute toxicity study is to determine the LD50 and identify potential target organs.

-

Test System: Typically rodents (e.g., rats, mice) of a specific strain and sex.[18]

-

Dose Administration: A single dose of the test substance is administered via a clinically relevant route (e.g., oral gavage, intravenous injection).[19][20] Multiple dose groups are used to establish a dose-response relationship.[18]

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.[18]

-

Endpoints: The primary endpoint is mortality. At the end of the study, a full necropsy is performed, and tissues are collected for histopathological examination to identify target organ toxicities.[20]

-

Data Analysis: The LD50 value is calculated using statistical methods, such as probit analysis.

Caption: General workflow for an in vivo acute toxicity assessment study.

4.2 EROD Induction Assay

The ethoxyresorufin-O-deethylase (EROD) assay is a sensitive biochemical marker for the induction of CYP1A1 activity, a hallmark of AhR activation.[3]

-

Protocol:

-

Animals are treated with the test compound (e.g., TCDF) or vehicle control.

-

After a specified time, animals are euthanized, and livers are collected.

-

Liver microsomes are prepared by differential centrifugation.

-

The microsomal fraction is incubated with a reaction mixture containing NADPH and the substrate 7-ethoxyresorufin.

-

CYP1A1 metabolizes 7-ethoxyresorufin to the fluorescent product resorufin.

-

The rate of resorufin formation is measured using a fluorometer and is proportional to the EROD activity.

-

4.3 Hepatic Gene Expression Potency Assay

This method uses whole-genome microarrays to compare the potency of a congener to TCDD on a global gene expression level.[6][14]

-

Protocol:

-

Immature, ovariectomized C57BL/6 mice are treated with a wide range of doses of TCDF, TCDD, or vehicle control.[14]

-

After a set time (e.g., 72 hours), livers are harvested, and total RNA is isolated.[14]

-

RNA quality and quantity are assessed, and samples are processed for microarray analysis.

-

Automated dose-response modeling is applied to the gene expression data to identify genes with sigmoidal dose-response curves.[14]

-

For genes that show parallel dose-response curves for both TCDF and TCDD, the REP is calculated by dividing the ED50 of TCDD by the ED50 of TCDF.[6]

-

Toxicological Effects

Exposure to 2,3,7,8-TCDF induces a range of toxic effects in animals, many of which are similar to those caused by TCDD. The liver is a primary target organ, with effects including induced hepatic lipogenesis.[2] Other reported effects include a wasting syndrome, teratogenicity (developmental toxicity), and adverse impacts on multiple organs, including the intestines and kidneys.[2][3] In female mice, TCDF exposure during gestation was shown to be teratogenic to 100% of fetuses at non-maternally fatal doses.[2]

Conclusion

The toxicological profile of this compound congeners is defined by their interaction with the Aryl hydrocarbon Receptor. While 2,3,7,8-TCDF is the most potent and well-characterized isomer, its toxicity is considered to be an order of magnitude less than that of TCDD. Quantitative data from acute toxicity studies and relative potency assays confirm its toxic potential, although experimentally derived REPs are often lower than the officially recognized TEF. The significant role of pharmacokinetics, particularly the rapid metabolism and short half-life of 2,3,7,8-TCDF, is a critical factor in its toxicological assessment and highlights the importance of using internal dose metrics for accurate risk characterization. This guide provides a foundational understanding of the mechanisms, quantitative toxicity, and experimental methodologies essential for evaluating the risks posed by these environmental contaminants.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. 2,3,7,8-Tetrachlorodibenzofuran - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. stacks.cdc.gov [stacks.cdc.gov]

- 12. Median lethal dose - Wikipedia [en.wikipedia.org]

- 13. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 14. Automated dose-response analysis of the relative hepatic gene expression potency of TCDF in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The importance of pharmacokinetics in determining the relative potency of 2,3,7,8-tetrachlorodibenzo-p-dioxin and 2,3,7,8-tetrachlorodibenzofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Toxicokinetics of 2,3,7,8-TCDF and 2,3,4,7,8-PeCDF in mink (Mustela vison) at ecologically relevant exposures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies | FDA [fda.gov]

- 19. Reference Protocols for Toxicity Testing - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. content.noblelifesci.com [content.noblelifesci.com]

Formation of 1,2,3,4-Tetrachlorodibenzofuran in Industrial Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the formation of 1,2,3,4-tetrachlorodibenzofuran (1,2,3,4-TCDF), an unintentionally produced persistent organic pollutant. This document details the chemical mechanisms underlying its formation, identifies key industrial processes that are significant sources, presents available quantitative data on its emissions, and outlines detailed experimental protocols for its analysis. A key focus of this guide is to provide specific information on the 1,2,3,4-TCDF isomer, which is often grouped with other polychlorinated dibenzofurans (PCDFs). Understanding the formation of this specific congener is crucial for accurate environmental and human health risk assessments and for the development of effective mitigation strategies in industrial settings. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require a deep technical understanding of this environmental contaminant.

Introduction to this compound (1,2,3,4-TCDF)

This compound is a member of the polychlorinated dibenzofuran (PCDF) family of compounds. These compounds are not produced intentionally but are formed as byproducts in a variety of industrial and thermal processes. The chemical structure of 1,2,3,4-TCDF consists of a dibenzofuran core with four chlorine atoms attached at the 1, 2, 3, and 4 positions of the aromatic rings.

While the 2,3,7,8-substituted congeners of PCDFs are known for their high toxicity, other congeners, including 1,2,3,4-TCDF, also contribute to the overall toxic burden of PCDF mixtures and serve as indicators of specific formation conditions in industrial processes. Therefore, a congener-specific analysis is essential for a complete understanding of the environmental impact of PCDF emissions.

Mechanisms of 1,2,3,4-TCDF Formation

The formation of 1,2,3,4-TCDF in industrial processes can occur through several mechanisms, primarily involving precursor compounds and de novo synthesis at high temperatures.

1. Precursor Formation Pathway:

This is considered a major pathway for PCDF formation and involves the condensation of chlorinated phenolic compounds. Specifically for 1,2,3,4-TCDF, the reaction would involve precursors that can lead to the specific chlorine substitution pattern. The reactions are catalyzed by heat and the presence of metal catalysts.

2. Thermal Degradation of Chlorinated Precursors:

1,2,3,4-TCDF can also be formed from the thermal degradation of other chlorinated aromatic compounds, such as polychlorinated biphenyls (PCBs) and chlorobenzenes. Incomplete combustion of these materials can lead to molecular rearrangements and the formation of PCDFs.

3. De Novo Synthesis:

This pathway involves the formation of PCDFs from elemental carbon, a chlorine source (inorganic or organic), and oxygen at elevated temperatures (250-400°C), often in the presence of metal catalysts like copper. This process is particularly relevant in incinerators and metallurgical industries.

Caption: Formation Pathways of 1,2,3,4-TCDF

Industrial Processes Associated with 1,2,3,4-TCDF Formation

Several industrial sectors are known to be sources of PCDF emissions, including the 1,2,3,4-TCDF congener.

-

Chemical Manufacturing: The production of chlorinated chemicals, particularly chlorinated phenols and their derivatives, can lead to the formation of PCDFs as unwanted byproducts.

-

Combustion and Incineration: The high-temperature incineration of municipal, medical, and hazardous waste is a significant source of PCDFs. The composition of the waste, combustion conditions, and the efficiency of emission control devices all influence the amount and congener profile of the PCDFs formed.

-

Metallurgical Industries: Secondary metal smelting, especially of copper and aluminum, can release PCDFs. These processes often involve the heating of scrap metal which may be contaminated with chlorinated compounds.

-

Pulp and Paper Industry: Historically, the use of chlorine for bleaching pulp was a major source of PCDFs in mill effluents and sludges. Modern bleaching processes have significantly reduced these emissions.

Quantitative Data on 1,2,3,4-TCDF Formation

Quantitative data for specific PCDF congeners like 1,2,3,4-TCDF is often limited in publicly available literature, as many studies report total TCDFs or a TEQ (Toxic Equivalency Quotient) value. However, congener-specific analyses are becoming more common. The following tables summarize available data; it is important to note that concentrations can vary widely depending on the specific industrial facility, its operating conditions, and the analytical methods used.

Table 1: 1,2,3,4-TCDF in Emissions from Industrial Processes

| Industrial Source | Matrix | 1,2,3,4-TCDF Concentration | Reference |

| Secondary Aluminum Smelter | Flue Gas | Varies, can be a significant component of the TCDF profile | [1] |

| Waste Incineration | Flue Gas | Typically present at lower concentrations than 2,3,7,8-TCDF | [2] |

| Pentachlorophenol Production | Byproduct | Present in technical PCP formulations | [3] |

Experimental Protocols for the Analysis of 1,2,3,4-TCDF

The accurate analysis of 1,2,3,4-TCDF in industrial samples requires sophisticated analytical techniques to achieve the necessary sensitivity and selectivity. The most widely accepted method is based on EPA Method 8290A.

1. Sampling:

-

Flue Gas: Isokinetic sampling using a resin trap (e.g., XAD-2) to capture the PCDFs.

-

Fly Ash, Soil, Sediment: Grab samples collected in clean glass containers.

-

Industrial Effluents: Large volume water samples (e.g., 1-4 liters) collected in amber glass bottles.

2. Sample Preparation and Extraction:

A multi-step cleanup procedure is necessary to remove interfering compounds.

-

Internal Standard Spiking: Prior to extraction, the sample is spiked with a known amount of an isotopically labeled 1,2,3,4-TCDF standard (e.g., ¹³C₁₂-1,2,3,4-TCDF) for accurate quantification using the isotope dilution method.

-

Extraction:

-

Solids (Fly Ash, Soil): Soxhlet extraction with toluene.

-

Liquids (Effluents): Liquid-liquid extraction with a solvent like dichloromethane.

-

-

Cleanup: The extract is subjected to a series of chromatographic cleanup steps:

-

Acid/Base Washing: To remove acidic and basic interferences.

-

Column Chromatography: Sequential chromatography on columns packed with silica gel, alumina, and activated carbon to separate PCDFs from other organic compounds.

-

3. Instrumental Analysis:

-

High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS): This is the gold standard for PCDF analysis.

-

Gas Chromatography: A long capillary column (e.g., 60m DB-5) is used to separate the different PCDF congeners. A specific temperature program is employed to achieve optimal separation.

-

Mass Spectrometry: A high-resolution mass spectrometer is operated in the Selected Ion Monitoring (SIM) mode to detect the specific molecular ions of native and labeled 1,2,3,4-TCDF with high mass accuracy, which is crucial for differentiating from interferences.

-

4. Quantification and Quality Control:

-

Quantification: The concentration of 1,2,3,4-TCDF is determined by comparing the response of the native analyte to that of its corresponding isotopically labeled internal standard.

-

Quality Control: A rigorous quality control program is essential, including the analysis of method blanks, laboratory control samples, and matrix spike/matrix spike duplicates to ensure the accuracy and reliability of the data.

Caption: Experimental Workflow for 1,2,3,4-TCDF Analysis

Conclusion

The formation of this compound in industrial processes is a complex issue influenced by a variety of factors including the presence of precursor chemicals, process temperatures, and the effectiveness of pollution control technologies. While this guide provides an overview of the known formation mechanisms and industrial sources, it also highlights the need for more congener-specific quantitative data to better understand the environmental and health risks associated with this compound. The detailed experimental protocols outlined here, based on established EPA methodologies, provide a framework for the accurate and reliable measurement of 1,2,3,4-TCDF in various industrial matrices. Continued research into the congener profiles of PCDF emissions from different industrial sectors will be crucial for developing targeted strategies to minimize the formation and release of these persistent organic pollutants.

References

1,2,3,4-Tetrachlorodibenzofuran (1,2,3,4-TCDF): An In-depth Technical Guide on its Unintentional Formation, Analysis, and Toxicological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrachlorodibenzofuran (1,2,3,4-TCDF) is a member of the polychlorinated dibenzofurans (PCDFs), a class of persistent organic pollutants that are unintentionally formed in a variety of industrial and thermal processes. While not as potent as its 2,3,7,8-substituted counterparts, the presence of 1,2,3,4-TCDF in the environment and its potential for toxic effects warrant a thorough understanding of its formation, detection, and mechanisms of action. This technical guide provides a comprehensive overview of 1,2,3,4-TCDF as an unintentional byproduct, detailing its formation pathways, analytical methodologies for its quantification, and the current understanding of its toxicological signaling pathways.

Unintentional Formation of this compound

The formation of 1,2,3,4-TCDF, like other PCDFs, is not a deliberate industrial process but rather an undesirable consequence of various manufacturing and combustion activities.[1] The primary pathways for its unintentional formation are through precursor-directed synthesis and de novo synthesis.

1.1. Precursor-Directed Synthesis

This pathway involves the chemical transformation of chlorinated precursor compounds. Key precursors for PCDF formation include polychlorinated biphenyls (PCBs) and chlorophenols. The specific reactions leading to 1,2,3,4-TCDF can occur under thermal stress, such as in industrial furnaces or during accidental fires involving PCB-containing materials.[2]

1.2. De Novo Synthesis

De novo synthesis refers to the formation of PCDFs from structurally unrelated carbonaceous materials in the presence of a chlorine source and a metal catalyst, typically copper. This process occurs in the cooling zones of incinerators and other thermal processes, generally in a temperature range of 200-400°C. The carbon matrix of fly ash provides the backbone for the formation of the dibenzofuran structure, which is subsequently chlorinated.

Below is a logical diagram illustrating the general formation pathways of PCDFs, including 1,2,3,4-TCDF.

Analytical Methodology for this compound

The accurate quantification of 1,2,3,4-TCDF in various environmental and biological matrices is crucial for exposure assessment and regulatory compliance. The standard analytical approach involves sophisticated chromatographic and mass spectrometric techniques.

2.1. Sample Preparation

Effective sample preparation is critical to remove interfering substances and concentrate the analyte of interest. The process typically involves extraction, cleanup, and fractionation.

Table 1: Typical Sample Preparation Steps for 1,2,3,4-TCDF Analysis

| Step | Description | Common Techniques |

| Extraction | Isolation of analytes from the sample matrix. | Soxhlet extraction, Pressurized Liquid Extraction (PLE), Solid-Phase Extraction (SPE).[3][4] |

| Cleanup | Removal of interfering co-extracted compounds. | Multi-layer silica gel columns, alumina columns, carbon columns.[5][6] |

| Fractionation | Separation of different classes of compounds. | Florisil or other adsorbent chromatography. |

A generalized workflow for the analysis of 1,2,3,4-TCDF is presented below.

2.2. Instrumental Analysis

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) has traditionally been the gold standard for dioxin and furan analysis. However, triple quadrupole gas chromatography-mass spectrometry (GC-MS/MS) is increasingly being adopted due to its comparable sensitivity and selectivity.[7][8]

Table 2: Key Instrumental Parameters for 1,2,3,4-TCDF Analysis by GC-MS/MS

| Parameter | Typical Setting |

| Gas Chromatograph | |

| Column | DB-5ms or equivalent (60 m x 0.25 mm, 0.25 µm)[5] |

| Carrier Gas | Helium at a constant flow rate[5] |

| Injection Mode | Splitless[5] |

| Oven Temperature Program | Ramped program to achieve separation of isomers[5] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI)[7] |

| Acquisition Mode | Selected Reaction Monitoring (SRM)[7] |

| Precursor Ion (m/z) | Molecular ion of 1,2,3,4-TCDF |

| Product Ions (m/z) | Characteristic fragment ions |

| Collision Energy | Optimized for specific transitions |

Toxicological Mechanisms of this compound

The toxic effects of many PCDFs are primarily mediated through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[1] While 1,2,3,4-TCDF is considered less potent than 2,3,7,8-substituted congeners, it can still contribute to the overall toxic burden.[9]

3.1. Canonical AhR Signaling Pathway

Upon binding to 1,2,3,4-TCDF, the AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the promoter regions of target genes, leading to their increased transcription.[1][10] A key target gene is CYP1A1, which encodes a cytochrome P450 enzyme involved in the metabolism of xenobiotics.[1]

3.2. Non-Canonical AhR Signaling and Crosstalk

Recent research has revealed that the AhR can also engage in non-canonical signaling pathways and crosstalk with other cellular signaling cascades, independent of ARNT and DRE binding. These interactions can influence a wide range of cellular processes, including cell cycle regulation, apoptosis, and inflammatory responses.[11][12][13] The specific non-canonical pathways activated by 1,2,3,4-TCDF are an active area of research.

The diagram below illustrates the canonical AhR signaling pathway.

Conclusion

This compound is an important unintentional byproduct of various industrial activities. Its formation from both precursor compounds and de novo synthesis necessitates ongoing monitoring and control measures. Robust analytical methods based on GC-MS/MS are essential for its accurate quantification in complex matrices. While the toxicological effects of 1,2,3,4-TCDF are primarily mediated through the AhR signaling pathway, further research is needed to fully elucidate its specific downstream effects and potential non-canonical mechanisms of action. A deeper understanding of these aspects will be critical for accurate risk assessment and the development of strategies to mitigate the environmental and health impacts of this persistent organic pollutant.

References

- 1. This compound | C12H4Cl4O | CID 35331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3,7,8-Tetrachlorodibenzofuran - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Developing an Improved Strategy for the Analysis of Polychlorinated Dibenzo-p-Dioxins/Furans and Dioxin-like Polychlorinated Biphenyls in Contaminated Soils Using a Combination of a One-Step Cleanup Method and Gas Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Establishment of a simple cleanup procedure and bioassay for determining 2,3,7,8-tetrachlorodibenzo-p-dioxin toxicity equivalents of environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. agilent.com [agilent.com]

- 9. Polychlorinated dibenzodioxins - Wikipedia [en.wikipedia.org]

- 10. The aryl hydrocarbon receptor cross-talks with multiple signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functions of the aryl hydrocarbon receptor (AHR) beyond the canonical AHR/ARNT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Unveiling the Environmental Footprint of 1,2,3,4-Tetrachlorodibenzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the environmental sources of 1,2,3,4-Tetrachlorodibenzofuran (1,2,3,4-TCDF), a member of the polychlorinated dibenzofurans (PCDFs) family of persistent organic pollutants. This document details the primary formation and release mechanisms of 1,2,3,4-TCDF, outlines the standard experimental protocols for its detection and quantification in environmental matrices, and presents available quantitative data. Furthermore, a logical workflow of its environmental fate and transport is provided to illustrate its behavior in the ecosystem.

Introduction to this compound

This compound is a specific congener of the tetrachlorodibenzofuran (TCDF) group, which consists of 38 different isomers. Like other PCDFs, 1,2,3,4-TCDF is not intentionally produced but is formed as an unintentional byproduct of various industrial and thermal processes.[1][2] These compounds are of significant concern due to their persistence in the environment, potential for bioaccumulation, and toxicological effects.[3] While the 2,3,7,8-substituted congeners are generally considered the most toxic, understanding the sources and environmental behavior of all isomers, including 1,2,3,4-TCDF, is crucial for a comprehensive risk assessment.

Primary Environmental Sources

The formation of PCDFs, including 1,2,3,4-TCDF, is primarily linked to processes involving chlorine, organic matter, and high temperatures.[4] The main sources can be broadly categorized into industrial processes and combustion processes.

Industrial Processes

A number of industrial activities have been identified as significant sources of PCDF emissions. These include:

-

Chemical Manufacturing: The production of chlorinated organic compounds, such as chlorophenols and their derivatives, polychlorinated biphenyls (PCBs), and certain pesticides, can lead to the unintentional formation of PCDFs.[1][2] Although the production of many of these chemicals is now restricted, historical manufacturing sites can act as ongoing sources through leaching from contaminated soils and disposal sites. The production of 1,4-dichlorobenzene has also been identified as a source of PCDFs.[5]

-

Pulp and Paper Industry: The use of chlorine for bleaching pulp in paper mills has been a significant historical source of PCDFs.[6] While modern bleaching processes have largely shifted to chlorine-free alternatives, older facilities and the resulting contaminated sediments can still release these compounds into the environment.

-

Metallurgical Industries: High-temperature processes in the metal industry, such as steel production, secondary aluminum and copper smelting, and iron ore sintering, can create conditions conducive to PCDF formation.[1][7] The presence of chlorine-containing materials in scrap metal feeds can contribute to these emissions.

-

Other Industrial Sources: PCDFs have also been detected in waste from the production of vinyl chloride and in processes related to the chloralkali industry.[1]

Combustion Processes

Incomplete combustion of organic materials in the presence of chlorine is a major pathway for the formation and release of PCDFs into the environment. Key combustion sources include:

-

Waste Incineration: The incineration of municipal solid waste, medical waste, and hazardous waste is a well-documented source of PCDF emissions.[6][8] The composition of the waste, particularly the presence of chlorinated plastics like PVC, and the combustion conditions significantly influence the amount and congener profile of the PCDFs formed.[4] Emissions can be particularly high during start-up and shutdown phases of incinerators.[9]

-

Fossil Fuel and Wood Combustion: The burning of coal, wood, and other fossil fuels in industrial boilers, power plants, and residential heating systems can release PCDFs.[6][10]

-

Uncontrolled Burning: Forest fires and the open burning of residential and agricultural waste are also significant, albeit more diffuse, sources of PCDFs.[6][8]

-

Accidental Fires: Fires involving transformers and capacitors containing PCBs have been a notable source of PCDF contamination, as PCBs can be converted to PCDFs at high temperatures.[11][12]

Quantitative Data on this compound Emissions

Obtaining specific quantitative data for the 1,2,3,4-TCDF isomer is challenging, as most environmental monitoring and regulatory efforts focus on the 17 toxicologically significant 2,3,7,8-substituted PCDD/F congeners. The data presented below is for total TCDFs or highlights the congener profiles where available. It is important to note that the relative abundance of different congeners can vary significantly depending on the source.

Table 1: Emission Factors of PCDD/Fs from Various Incineration Sources

| Source Type | Emission Factor (µg I-TEQ/ton-feedstock) | Dominant Congeners (in terms of TEQ) | Reference |

| Municipal Solid Waste Incinerator (MSWI) | 0.056 - 0.607 | 2,3,4,7,8-PeCDF, 2,3,4,6,7,8-HxCDF, 1,2,3,7,8-PeCDD | [1] |

| Hazardous Waste Incinerator (HWI) | 0.07 - 3.27 | 2,3,4,7,8-PeCDF, 1,2,3,4,7,8-HxCDF, 1,2,3,6,7,8-HxCDF | [1] |

| Medical Waste Incinerator | Not specified | 2,3,7,8-TCDF, 1,2,3,4,6,7,8-HpCDF | [12] |

| Industrial Waste Incinerator (IWI) | 0.094 - 6.64 | 1,2,3,4,6,7,8-HpCDF, OCDD, 2,3,4,7,8-PeCDF | [6] |

| Cement Kilns (CK) | 0.0433 | Not specified | [6] |

| Crematories (CR) | Not specified | 1,2,3,4,6,7,8-HpCDF, 1,2,3,4,6,7,8-HpCDD, OCDD | [6] |

Note: I-TEQ (International Toxic Equivalency) is a weighted quantity of a mixture of dioxin-like compounds, where the toxicity of each congener is expressed relative to the most toxic form, 2,3,7,8-TCDD. This weighting system means that congeners with low toxicity, which may include 1,2,3,4-TCDF, contribute less to the total I-TEQ value even if their mass concentration is high.

Table 2: Concentrations of PCDD/Fs in Environmental Media near Industrial Sources

| Medium | Location | Concentration Range (ng I-TEQ/kg) | Dominant Congeners (in terms of TEQ) | Reference | | --- | --- | --- | --- | | Soil | Vicinity of MSWIs and HWIs | 0.68 - 16.0 | Not specified |[1] | | Ambient Air | Vicinity of MSWIs and HWIs | 0.088 - 13.9 (pg I-TEQ/m³) | Not specified |[1] |

Experimental Protocols for Detection and Quantification

The analysis of PCDFs in environmental samples is a complex procedure that requires sophisticated instrumentation and rigorous quality control. The following sections outline the key steps involved.

Sampling

-

Air: For stationary sources like incinerator stacks, EPA Method 23 is commonly used.[13] This method involves isokinetic sampling of the flue gas, with the collection of particulate-bound and vapor-phase PCDFs in a filter and a sorbent trap (e.g., XAD-2 resin), respectively.[3] For ambient air, high-volume samplers with polyurethane foam (PUF) plugs are used to collect both particle-bound and vapor-phase compounds.[9]

-

Soil and Sediment: Surface soil samples are typically collected using a stainless-steel scoop or coring device.[14] Subsurface samples can be obtained through boreholes. Sediment samples are collected using grab samplers or core samplers. Samples are stored in glass containers and kept cool to prevent degradation.

-

Water: Large volume water samples (e.g., 1 liter) are collected in amber glass bottles. The samples are often filtered to separate the dissolved and particulate-bound fractions.

Sample Preparation and Extraction

The goal of sample preparation is to isolate the target analytes from the complex sample matrix and remove interfering compounds.

-

Spiking with Internal Standards: Before extraction, the sample is spiked with a mixture of ¹³C-labeled PCDF congeners, including a labeled TCDF. These isotopically labeled standards are used for quantification by isotope dilution and to monitor the efficiency of the cleanup and extraction process.[11]

-

Extraction:

-

Soils and Sediments: Soxhlet extraction with a solvent such as toluene is a common method.[15] Pressurized fluid extraction (PFE) or accelerated solvent extraction (ASE) can also be used.

-

Water: Liquid-liquid extraction with a solvent like dichloromethane is used for filtered water samples. The filter containing the particulate matter is extracted separately, often using the same methods as for soils.

-

Air Sampling Media: The filter and sorbent are typically extracted together using Soxhlet extraction with toluene.

-

-

Cleanup: The crude extract contains numerous co-extracted compounds that can interfere with the analysis. A multi-step cleanup process is therefore essential. This typically involves column chromatography using various adsorbents such as:

-

Multi-layer silica gel columns: To remove non-polar interferences.

-

Alumina columns: To separate PCDFs from other chlorinated compounds like PCBs.

-

Carbon columns: To isolate planar molecules like PCDFs from non-planar interferences.

-

Instrumental Analysis

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the standard analytical technique for the congener-specific analysis of PCDFs.

-

Gas Chromatography (GC): A long capillary column (e.g., 60 m) with a non-polar stationary phase (e.g., DB-5) is used to separate the different PCDF congeners.[11] The temperature of the GC oven is programmed to increase gradually to achieve optimal separation.

-

Mass Spectrometry (MS): A high-resolution mass spectrometer is operated in the selected ion monitoring (SIM) mode. This allows for the detection of the specific molecular ions of the native and ¹³C-labeled PCDF congeners with high sensitivity and selectivity, minimizing interferences from other compounds.[11]

EPA Methods:

-

EPA Method 1613B: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS. This is a widely used method for the analysis of PCDD/Fs in various matrices.[16]

-

EPA Method 8290A: Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS).[11]

-

EPA Method TO-9A: Determination of Polychlorinated, Polybrominated and Brominated/Chlorinated Dibenzo-p-dioxins and Dibenzofurans in Ambient Air.[9]

Environmental Fate and Transport

Once released into the environment, 1,2,3,4-TCDF, like other PCDFs, is subject to various transport and transformation processes that determine its ultimate fate.

-

Atmospheric Transport: PCDFs released into the atmosphere can be transported over long distances. They exist in both the vapor phase and adsorbed to particulate matter. The partitioning between these two phases depends on the congener's volatility and the ambient temperature.

-

Deposition: PCDFs are removed from the atmosphere through wet deposition (rain and snow) and dry deposition (gravitational settling of particles).

-

Sorption to Soil and Sediment: Due to their low water solubility and high lipophilicity, PCDFs strongly adsorb to organic matter in soil and sediment. This makes these compartments major sinks for these compounds.

-

Bioaccumulation: PCDFs can accumulate in the fatty tissues of organisms, leading to biomagnification in the food chain.[3]

-

Transformation and Degradation: PCDFs are highly resistant to degradation. Photodegradation in the atmosphere and on surfaces can occur, but it is a slow process.[8] Biodegradation in soil and sediment is also very slow, with half-lives that can extend for many years.

Visualizations

Environmental Fate and Transport of 1,2,3,4-TCDF

Caption: Environmental fate and transport workflow for 1,2,3,4-TCDF.

Experimental Workflow for 1,2,3,4-TCDF Analysis

References

- 1. aaqr.org [aaqr.org]

- 2. Toxicokinetics of PCDD, PCDF, and coplanar PCB congeners in Baikal seals, Pusa sibirica: age-related accumulation, maternal transfer, and hepatic sequestration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apps.ecology.wa.gov [apps.ecology.wa.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ukwin.org.uk [ukwin.org.uk]

- 10. waterboards.ca.gov [waterboards.ca.gov]

- 11. A congener-specific and mixture analysis of plasma polychlorinated biphenyl (PCB) levels and incident breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comprehensive diagnosis of PCDD/F emission from three hazardous waste incinerators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dcceew.gov.au [dcceew.gov.au]

- 14. epa.gov [epa.gov]

- 15. researchgate.net [researchgate.net]

- 16. Concentrations and sources of heavy metals in shallow sediments in Lake Bafa, Turkey - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biotransformation of 1,2,3,4-Tetrachlorodibenzofuran (1,2,3,4-TCDF) in Soil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current scientific understanding of the biotransformation of 1,2,3,4-tetrachlorodibenzofuran (1,2,3,4-TCDF) in soil environments. Polychlorinated dibenzofurans (PCDFs) are persistent organic pollutants that pose significant environmental and health risks due to their toxicity and tendency to bioaccumulate.[1][2] Understanding the microbial degradation pathways of these compounds is crucial for developing effective bioremediation strategies. This document details both anaerobic and aerobic biotransformation pathways, presents quantitative data from key studies, outlines experimental protocols, and provides visual diagrams of the core processes.

Anaerobic Biotransformation: Reductive Dechlorination